molecular formula C22H21ClN2OS B2713983 (E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one CAS No. 946360-92-5

(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one

Cat. No.: B2713983
CAS No.: 946360-92-5
M. Wt: 396.93
InChI Key: VDTQOMBWIPQBCW-QPJJXVBHSA-N
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Description

The compound is a derivative of cinnamylpiperazine . Cinnamylpiperazines are a class of compounds that have been studied for their potential pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar cinnamylpiperazine derivatives have been synthesized in a three-step process starting from commercially available piperazine .

Scientific Research Applications

Biodistribution Studies for Anti-Chagas Agent

A study by Rodríguez et al. (2017) on a structurally related compound, focusing on its biodistribution, revealed its potential as an anti-Chagas agent. The research developed a BODIPY-fluorophore-based probe for in vivo tracing to establish future administration routes and regimens for treating Chagas disease. This study exemplifies the importance of understanding how drugs distribute within the body to optimize their therapeutic effects (Rodríguez et al., 2017).

Stereoselective Synthesis

Shivprakash and Reddy (2014) demonstrated the stereoselective synthesis of cinnamylpiperazine derivatives, including (Z)-1-benzhydryl-4-cinnamylpiperazines, through the Wittig Reaction. This synthesis method is crucial for creating compounds with specific configurations, which can significantly impact their biological activity and pharmacological properties (Shivprakash & Reddy, 2014).

Positive Inotropic Activity

A study by Wu et al. (2012) synthesized a series of compounds, including (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, to evaluate their positive inotropic activity. This research highlights the potential therapeutic applications of such compounds in treating cardiovascular diseases by improving heart contractility (Wu et al., 2012).

Drug Metabolism Studies

Morishita, Baba, and Nagase (1978) utilized an ion cluster technique for the detection of urinary metabolites of a similar compound, 1-butyryl-4-cinnamylpiperazine. This study underscores the significance of understanding drug metabolism for improving drug design and safety profiles (Morishita et al., 1978).

Conformational Study on Opioid Receptors

Toma et al. (1992) conducted a molecular mechanics and 1H NMR conformational study on compounds including 3-trans-cinnanyl-8-propionyl-3,8-diazabicyclo[3,2,1]octane, highlighting their activity on opioid receptors. This research contributes to our understanding of how structural conformations affect the interaction with biological targets, such as opioid receptors, potentially leading to the development of new pain management therapies (Toma et al., 1992).

Properties

IUPAC Name

6-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c23-18-8-9-21-19(15-18)22(26)20(16-27-21)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTQOMBWIPQBCW-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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